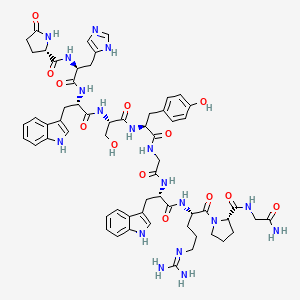
LHRH, Tryptophan(7)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gonadotropin-releasing hormone, tryptophan(7)- (GnRH, Trp(7)-) is a synthetic analog of the naturally occurring gonadotropin-releasing hormone. This compound plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . The modification at the seventh position with tryptophan enhances its stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GnRH, Trp(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of GnRH, Trp(7)- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
GnRH, Trp(7)- undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, affecting the peptide’s stability.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .
Aplicaciones Científicas De Investigación
GnRH, Trp(7)- has a wide range of scientific research applications:
Mecanismo De Acción
GnRH, Trp(7)- exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary gonadotropes. This binding stimulates the synthesis and release of luteinizing hormone and follicle-stimulating hormone, which regulate gametogenesis and steroidogenesis . The molecular targets include the GnRH receptor and downstream signaling pathways involving G proteins and MAPKs .
Comparación Con Compuestos Similares
Similar Compounds
GnRH-I: The naturally occurring form of gonadotropin-releasing hormone.
GnRH-II: A second form of GnRH with a slightly different amino acid sequence.
GnRH Analogs: Various synthetic analogs with modifications at different positions to enhance stability and activity.
Uniqueness
GnRH, Trp(7)- is unique due to the substitution of tryptophan at the seventh position, which enhances its stability and biological activity compared to other analogs . This modification allows for more effective regulation of reproductive hormones and has potential therapeutic applications in hormone-dependent conditions .
Propiedades
Número CAS |
70920-44-4 |
|---|---|
Fórmula molecular |
C60H74N18O13 |
Peso molecular |
1255.3 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H74N18O13/c61-49(81)28-68-58(90)48-12-6-20-78(48)59(91)42(11-5-19-65-60(62)63)73-54(86)44(22-33-25-66-39-9-3-1-7-37(33)39)72-51(83)29-69-52(84)43(21-32-13-15-36(80)16-14-32)74-57(89)47(30-79)77-55(87)45(23-34-26-67-40-10-4-2-8-38(34)40)75-56(88)46(24-35-27-64-31-70-35)76-53(85)41-17-18-50(82)71-41/h1-4,7-10,13-16,25-27,31,41-48,66-67,79-80H,5-6,11-12,17-24,28-30H2,(H2,61,81)(H,64,70)(H,68,90)(H,69,84)(H,71,82)(H,72,83)(H,73,86)(H,74,89)(H,75,88)(H,76,85)(H,77,87)(H4,62,63,65)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clave InChI |
PMKRHHTYRXNHFA-VTWSTLNFSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


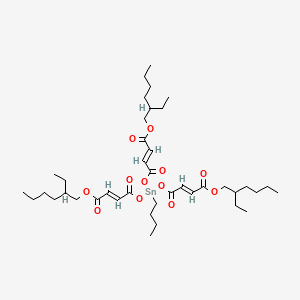
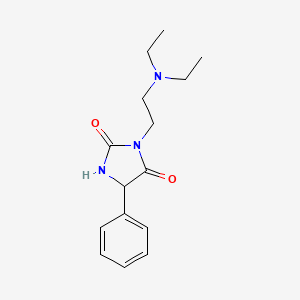
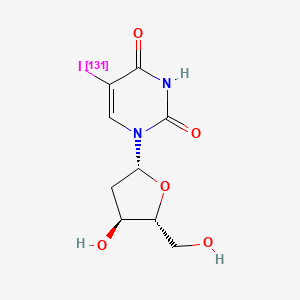
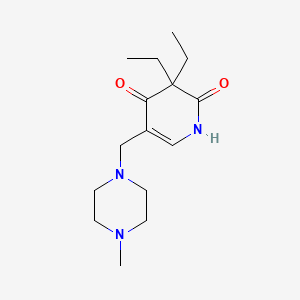
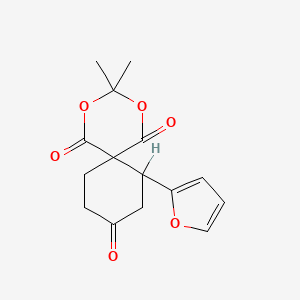

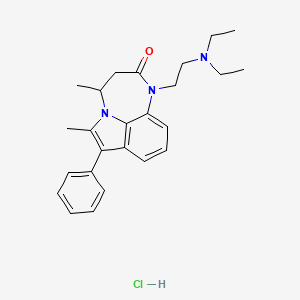
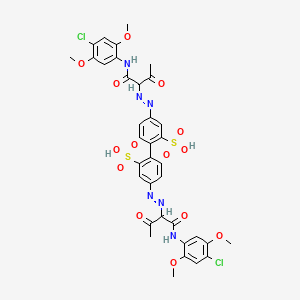
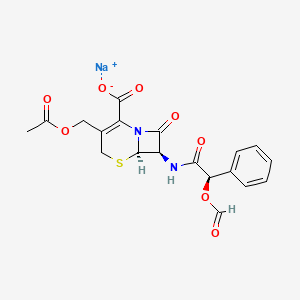
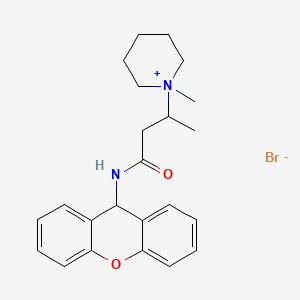
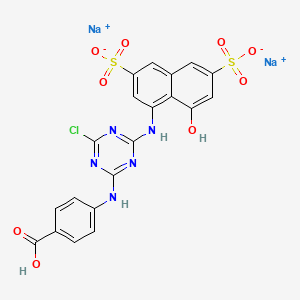

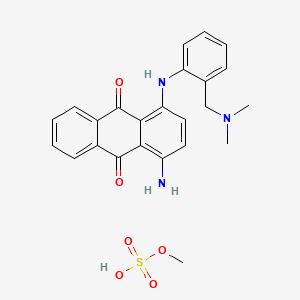
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
